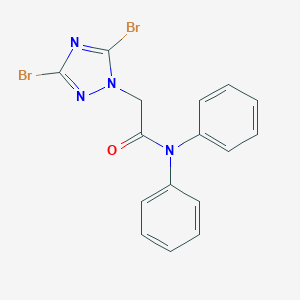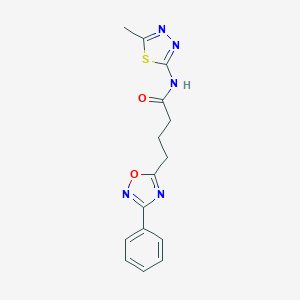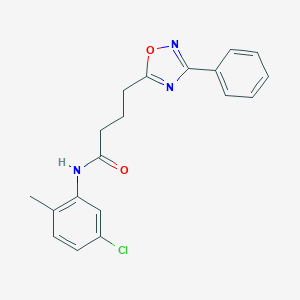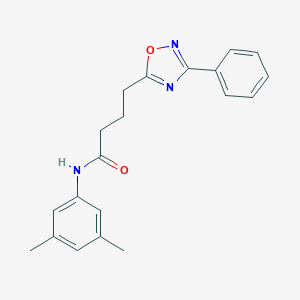![molecular formula C18H17ClN2O2S B277580 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B277580.png)
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide, also known as CP-47,497, is a synthetic cannabinoid compound that has been widely studied for its potential applications in scientific research. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in a variety of physiological processes, including pain sensation, appetite regulation, and immune function. In
科学研究应用
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been widely studied for its potential applications in scientific research. This compound has been shown to have a high affinity for the CB1 and CB2 receptors, making it a useful tool for studying the physiological and pharmacological effects of these receptors. 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been used in a variety of studies to investigate the role of the endocannabinoid system in pain sensation, appetite regulation, and immune function.
作用机制
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide binds to these receptors, it activates a signaling cascade that leads to a variety of physiological and pharmacological effects. CB1 receptors are primarily found in the brain and are involved in the regulation of pain sensation, appetite, and mood. CB2 receptors are primarily found in the immune system and are involved in the regulation of inflammation and immune function.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to activate the CB1 and CB2 receptors, leading to a variety of physiological and pharmacological effects. 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been shown to have analgesic effects, reducing pain sensation in animal models. This compound has also been shown to have appetite-stimulating effects, increasing food intake in animal models. In addition, 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has been shown to have anti-inflammatory effects, reducing inflammation in animal models.
实验室实验的优点和局限性
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the physiological and pharmacological effects of these receptors. Another advantage is that it has been widely studied, with a large body of literature available on its properties and effects. However, one limitation is that it is a synthetic compound, and its effects may not accurately reflect the effects of endogenous cannabinoids. In addition, 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide may have off-target effects that could complicate interpretation of experimental results.
未来方向
There are several future directions for research on 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide. One area of research is the development of more selective agonists of the CB1 and CB2 receptors, which could help to clarify the physiological and pharmacological effects of these receptors. Another area of research is the investigation of the role of the endocannabinoid system in various disease states, including pain, inflammation, and neurodegenerative disorders. Finally, research is needed to better understand the long-term effects of 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide on the endocannabinoid system and other physiological processes.
合成方法
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide is synthesized through a multistep process involving the reaction of various chemical compounds. The first step involves the reaction of 2-bromo-4'-chloroacetophenone with 2-methylthiophenol to form 1-(4-chlorophenyl)-2-(methylthio)ethanone. This intermediate is then reacted with 2-amino-5-methylpyridine to form 1-(4-chlorophenyl)-2-(methylthio)-5-methylpyridin-3-amine. The final step involves the reaction of this intermediate with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form 1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide.
属性
产品名称 |
1-(4-chlorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxopyrrolidine-3-carboxamide |
|---|---|
分子式 |
C18H17ClN2O2S |
分子量 |
360.9 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-N-(2-methylsulfanylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H17ClN2O2S/c1-24-16-5-3-2-4-15(16)20-18(23)12-10-17(22)21(11-12)14-8-6-13(19)7-9-14/h2-9,12H,10-11H2,1H3,(H,20,23) |
InChI 键 |
SWGFTXUDUWNDGP-UHFFFAOYSA-N |
SMILES |
CSC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
规范 SMILES |
CSC1=CC=CC=C1NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-{[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoic acid](/img/structure/B277509.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B277513.png)
![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277514.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277515.png)
![ethyl 5-acetyl-4-methyl-2-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B277518.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B277519.png)
